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Compound of Interest

Compound Name: Nickelocene

Cat. No.: B073246

Nickelocene, with the chemical formula Ni(n>-CsHs)z, is an organonickel compound belonging
to the metallocene family.[1] First synthesized in 1953 by E. O. Fischer, this bright green,
paramagnetic solid has been a subject of significant academic interest due to its unique
electronic and molecular structure.[1][2][3] This document provides a comprehensive overview
of the molecular structure of nickelocene, its electronic configuration, and the experimental
methods used for its characterization, tailored for researchers in chemistry and drug
development.

Molecular Geometry and Conformation

Nickelocene adopts the classic "sandwich" structure characteristic of metallocenes, where a
central nickel atom is located between two parallel cyclopentadienyl (Cp) rings.[1][4] The nickel
atom is equidistant from the carbon atoms of both rings. The conformation of the Cp rings
relative to each other can vary depending on the physical state of the molecule.

In the solid state, nickelocene can exist in different conformations. At low temperatures (101
K), it has been observed to have an eclipsed conformation with Dsh symmetry.[3] However,
other studies report a staggered conformation with Dsd symmetry in the solid state.[1] In the
gas phase or in solution, the rings are also believed to adopt a staggered (Dsd) arrangement.

[3]

Structural Parameters:
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The precise bond lengths and angles within the nickelocene molecule have been determined
through experimental techniques like X-ray diffraction and computational methods such as
Density Functional Theory (DFT).

Value
Value
Parameter . (DFT/B3LYPI6- Reference(s)
(Experimental)
31G(d))
Ni-C Bond Length (A)  ~2.185 (at 101 K) 1.976 [3][5]
C-C Bond Length (A) - 1.392 - 1.98 [4][5][6]

Note: DFT calculations provide a range for C-C bond lengths, accounting for the different types
of carbon-carbon bonds within the cyclopentadienyl rings.

Electronic Structure and Bonding

Nickelocene is notable for its electronic configuration, possessing 20 valence electrons, which
is higher than the 18 electrons found in the highly stable ferrocene.[1][3] This electron count is
a key determinant of its chemical reactivity and paramagnetism.[3]

The central nickel atom is in a formal +2 oxidation state (Ni?*), while each cyclopentadienyl ring
is treated as an anion (Cp~).[1][2] The d& electronic configuration of Ni2* in the ligand field of
the two Cp rings leads to the following distribution of d-electrons:

e Bonding Orbitals: Three pairs of d-electrons occupy the dxy, dx2-y2, and dz2 orbitals, which
are primarily involved in the Ni-Cp bonding interactions.[1][2]

» Non-bonding/Anti-bonding Orbitals: The remaining two d-electrons individually occupy the
degenerate dyz and dxz orbitals.[1][2] These two unpaired electrons are responsible for the
paramagnetism of nickelocene.[1][3]

The molecular orbital diagram illustrates the interaction between the d-orbitals of the nickel
atom and the rt-orbitals of the two cyclopentadienyl ligands.
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Molecular orbital interactions in Nickelocene.

Synthesis and Experimental Protocols

Nickelocene was first prepared by E. O. Fischer in 1953.[1][2] A common modern synthesis
involves the reaction of an anhydrous nickel(ll) salt, such as hexaamminenickel(ll) chloride,
with sodium cyclopentadienide.[1]
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General workflow for the synthesis of Nickelocene.

Experimental Protocol: Synthesis

o Preparation of Sodium Cyclopentadienide (NaCp): Cyclopentadiene is freshly prepared by
cracking its dimer, dicyclopentadiene. It is then deprotonated using a strong base like sodium
hydride in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g.,
nitrogen or argon).

o Reaction: Anhydrous nickel(ll) chloride or a suitable precursor like [Ni(NH3)s]Cl2 is added to
the solution of NaCp in THFE.[1] The reaction mixture is stirred, typically at room temperature,
for several hours.

o Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum.
The resulting solid residue is then extracted with a non-polar solvent such as hexane or
pentane.

 Purification: The crude nickelocene is purified by sublimation under reduced pressure,
which yields dark green crystals of the final product.[3] Due to its sensitivity to air, all
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manipulations should be carried out using air-free techniques.[2]

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular
structure of crystalline compounds like nickelocene.[7][8]

Experimental Protocol: X-ray Crystallography

o Crystal Growth: High-quality single crystals of nickelocene are grown, often by slow
evaporation of a solvent from a solution of the purified compound or by slow sublimation. For
mixed-crystal studies, nickelocene and ferrocene can be co-crystallized from a pentane
solution.[7]

o Data Collection: A suitable single crystal is mounted on a goniometer head of a
diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays. As the
crystal is rotated, a series of diffraction patterns are collected on a detector.

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are
determined from the intensities of the diffracted X-ray beams using computational methods
(e.g., direct methods or Patterson synthesis). The initial structural model is then refined to
achieve the best fit between the observed and calculated diffraction patterns, yielding precise
atomic coordinates, bond lengths, and bond angles.[8]

Reactivity and Applications

The 20-valence electron configuration of nickelocene makes it prone to reactions that result in
a more stable 18-electron product.[1][2] This often involves the loss or modification of one of
the cyclopentadienyl rings.[2] Nickelocene can also be readily oxidized to the 19-electron
nickelocenium cation, [Ni(CsHs)2]*, which contains Ni(lll).[2][3] While it currently has few large-
scale practical applications, nickelocene serves as a valuable precursor in the synthesis of
other organonickel compounds and as a catalyst in various organic reactions.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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